N-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-N-methylethanamine
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Overview
Description
N-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-N-methylethanamine, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It was initially developed as a potential antidepressant, but its psychoactive effects have led to its use as a recreational drug. Despite its popularity, there is limited scientific research on the compound.
Mechanism of Action
The exact mechanism of action of N-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-N-methylethanamine is not fully understood. It is believed to act as a dopamine and serotonin reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This, in turn, is thought to be responsible for the drug's psychoactive effects.
Biochemical and Physiological Effects
N-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-N-methylethanamine has been shown to have stimulant effects similar to amphetamines. It can induce euphoria, increased energy, and altered perception. It has also been reported to cause increased heart rate, blood pressure, and body temperature. However, there is limited research on the long-term effects of N-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-N-methylethanamine use.
Advantages and Limitations for Lab Experiments
N-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-N-methylethanamine has been used in laboratory experiments to investigate its potential as an antidepressant. Its structural similarity to SSRIs makes it a promising candidate for further research. However, its psychoactive effects and limited research on its long-term effects make it a challenging compound to work with.
Future Directions
There are several areas of future research that could be explored with N-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-N-methylethanamine. These include investigating its potential as an antidepressant, studying its long-term effects on the brain and body, and developing safer and more effective analogs. Additionally, further research is needed to understand the mechanism of action of N-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-N-methylethanamine and its interactions with other neurotransmitters.
Conclusion
In conclusion, N-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-N-methylethanamine is a synthetic compound that has been investigated for its potential as an antidepressant. However, its psychoactive effects have led to its use as a recreational drug. Despite its popularity, there is limited scientific research on the compound. Future research could explore its potential as an antidepressant, study its long-term effects, and develop safer and more effective analogs.
Synthesis Methods
The synthesis of N-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-N-methylethanamine involves the reaction of 1-benzyl-1H-pyrazole-4-carbaldehyde with 2-aminobenzofuran in the presence of a reducing agent. The resulting product is then treated with methylamine to obtain N-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-N-methylethanamine. The process is relatively simple and can be carried out using standard laboratory equipment.
Scientific Research Applications
N-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-N-methylethanamine has been investigated for its potential use as an antidepressant due to its structural similarity to selective serotonin reuptake inhibitors (SSRIs). However, its psychoactive effects have led to its use as a recreational drug. Studies have shown that N-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-N-methylethanamine can induce euphoria, increased energy, and altered perception. It has also been reported to have stimulant effects similar to amphetamines.
properties
IUPAC Name |
N-[[3-(1-benzofuran-2-yl)-1-benzylpyrazol-4-yl]methyl]-N-methylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c1-3-24(2)15-19-16-25(14-17-9-5-4-6-10-17)23-22(19)21-13-18-11-7-8-12-20(18)26-21/h4-13,16H,3,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMVETIQZLPUOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC1=CN(N=C1C2=CC3=CC=CC=C3O2)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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